molecular formula C5H6ClN3O2 B1600636 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole CAS No. 6905-07-3

2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole

Cat. No.: B1600636
CAS No.: 6905-07-3
M. Wt: 175.57 g/mol
InChI Key: PDISGXFXQFGQFB-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and industrial processes. This particular compound is characterized by the presence of a chloromethyl group at the 2-position, a methyl group at the 1-position, and a nitro group at the 5-position of the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole typically involves the chloromethylation of 1-methyl-5-nitroimidazole. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alcohols in the presence of a base such as sodium hydroxide.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed:

    Nucleophilic Substitution: Formation of azido, thio, or alkoxy derivatives.

    Reduction: Formation of 2-(aminomethyl)-1-methyl-5-nitro-1H-imidazole.

    Oxidation: Formation of 2-(chloromethyl)-1-carboxy-5-nitro-1H-imidazole.

Scientific Research Applications

2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block for various chemical reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the nitro group, which can generate reactive nitrogen species.

    Medicine: Explored for its potential use in the development of novel pharmaceuticals, particularly as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of functional materials.

Comparison with Similar Compounds

    2-(Chloromethyl)-4-nitroimidazole: Similar structure but with the nitro group at the 4-position.

    1-Methyl-5-nitroimidazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    2-(Bromomethyl)-1-methyl-5-nitro-1H-imidazole: Similar but with a bromomethyl group instead of a chloromethyl group, which can affect reactivity and selectivity in chemical reactions.

Uniqueness: 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole is unique due to the combination of the chloromethyl and nitro groups, which confer distinct reactivity and potential biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, while the nitro group provides potential antimicrobial properties.

Properties

IUPAC Name

2-(chloromethyl)-1-methyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-8-4(2-6)7-3-5(8)9(10)11/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDISGXFXQFGQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20515767
Record name 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6905-07-3
Record name 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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